molecular formula C9H9N5O3S2 B14339165 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide CAS No. 109907-75-7

5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B14339165
CAS No.: 109907-75-7
M. Wt: 299.3 g/mol
InChI Key: COYZZKSHFUXWMR-UHFFFAOYSA-N
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Description

5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide is an organic compound with the molecular formula C19H17N3O3S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives, followed by cyclization and sulfonation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

109907-75-7

Molecular Formula

C9H9N5O3S2

Molecular Weight

299.3 g/mol

IUPAC Name

1-phenyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C9H9N5O3S2/c10-19(16,17)9-14-13-8(18-9)12-7(15)11-6-4-2-1-3-5-6/h1-5H,(H2,10,16,17)(H2,11,12,13,15)

InChI Key

COYZZKSHFUXWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

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